5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one
Overview
Description
5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one is a member of isoquinolines.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the antimicrobial potential of compounds bearing structural similarities to the specified chemical, highlighting their effectiveness against a range of bacteria and fungi. For instance, novel fluorine-containing derivatives, including quinazolinone and thiazolidinone motifs, have been synthesized and shown to exhibit remarkable in vitro antimicrobial potency against Gram-positive bacteria (e.g., Staphylococcus aureus and Streptococcus pyogenes), Gram-negative bacteria (e.g., Escherichia coli and Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger, Aspergillus clavatus)【Desai, N., Vaghani, H., & Shihora, P. N. (2013)】(https://consensus.app/papers/approach-vitro-evaluation-novel-43hquinazolinones-desai/a0d4370a133655afa872844cd9a845c3/?utm_source=chatgpt).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to the specified chemical also form a crucial area of research. Studies focus on the reactions of specific heterocyclic compounds with other chemical entities to form novel structures with potential biological activities. These studies often involve detailed analysis using various spectroscopic methods to elucidate the structures of the synthesized compounds【Khalturina, V. V., Shklyaev, Yu. V., Aliev, Z. G., & Maslivets, A. N. (2009)】(https://consensus.app/papers/fivemembered-23dioxo-heterocycles-lxvi-reactions-khalturina/00fb0e7a8fe85ad6afb4aa646d2a551f/?utm_source=chatgpt).
Biological Activity Evaluation
Further research has extended into the evaluation of biological activities of quinazolinone derivatives, where compounds have been assessed for their antipsychotic, anticonvulsant, and cytotoxic activities against various cell lines. Such studies provide insights into the therapeutic potential of these compounds, highlighting their significance in drug discovery and development【H. Kaur, S. Saxena, & Kumar, Ashok (2010)】(https://consensus.app/papers/synthesis-characterization-biological-activity-various-kaur/6f8d233c7e1d5797920c84e6b2ca8907/?utm_source=chatgpt).
properties
IUPAC Name |
2-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26FN3O3S/c32-23-13-11-22(12-14-23)27-18-26(29-10-5-17-39-29)33-35(27)30(36)20-38-28-9-4-8-25-24(28)15-16-34(31(25)37)19-21-6-2-1-3-7-21/h1-14,17,27H,15-16,18-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTUFOSKWSYDIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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